

N-Methylhexylamine chemical properties and structure

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Compound of Interest

Compound Name: **N-Methylhexylamine**

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N-Methylhexylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexylamine, a secondary aliphatic amine, is a chemical entity with applications in organic synthesis and as a potential building block in medicinal chemistry. This technical guide provides a detailed overview of its chemical properties, structure, and relevant experimental protocols for its synthesis and analysis. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Chemical Properties and Structure

N-Methylhexylamine, also known as N-methylhexan-1-amine, is a colorless liquid with the chemical formula $C_7H_{17}N$.^[1] Its structure consists of a hexyl group and a methyl group attached to a nitrogen atom.

Structure:

- Chemical Name: **N-Methylhexylamine**^[2]
- Synonyms: N-methylhexan-1-amine, n-Hexylmethylamine, Hexylmethylamine^[2]

- CAS Number: 35161-70-7[\[2\]](#)
- Molecular Formula: C₇H₁₇N[\[2\]](#)
- Molecular Weight: 115.22 g/mol [\[3\]](#)
- SMILES: CCCCCNC[\[1\]](#)
- InChI Key: XJINZNWPEQMMBV-UHFFFAOYSA-N[\[1\]](#)

The presence of the secondary amine functional group makes it a weak base and allows it to participate in various chemical reactions, such as N-alkylation and acylation. Its aliphatic nature confers solubility in many organic solvents.

Quantitative Data

The following tables summarize the key physicochemical properties of **N-Methylhexylamine**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Physical State	Liquid	[3]
Boiling Point	140-142 °C (lit.)	[3]
Melting Point	-38 °C	[2]
Density	0.76 g/mL at 25 °C (lit.)	[3]
Refractive Index (n ₂₀ /D)	1.416 (lit.)	[3]
Flash Point	31 °C (87.8 °F) - closed cup	[3]
pKa	10.93 ± 0.10 (Predicted)	[2]
LogP	2.1	[2]
Vapor Pressure	6.5 mmHg at 25°C	[2]

Table 2: Spectroscopic Data

Spectroscopic Data	Value/Description	Reference
¹ H NMR	<p>The N-H proton typically appears as a broad signal between 0.5 and 5 ppm.</p> <p>Protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and appear around 2.2-2.9 ppm.</p> <p>The N-methyl group is a sharp singlet around 2.2-2.6 ppm.</p>	[4]
¹³ C NMR	<p>The carbon atom bonded to the nitrogen (α-carbon) is deshielded and appears in the range of 30-60 ppm.</p>	[5]
IR Spectroscopy	<p>A secondary amine shows a single N-H stretching band in the region of 3350-3310 cm^{-1}.</p> <p>C-N stretching for aliphatic amines is observed between 1250-1020 cm^{-1}.</p>	[6]
Mass Spectrometry (Kovats Retention Index)	Standard non-polar: 871	[1]

Experimental Protocols

Synthesis of N-Methylhexylamine

A common and efficient method for the synthesis of **N-Methylhexylamine** is through reductive amination. This can be achieved in a one-pot reaction from hexanal and methylamine.

Protocol: Reductive Amination of Hexanal with Methylamine

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add hexanal (1.0 eq) dissolved in a suitable solvent such as methanol or dichloromethane.

- **Imine Formation:** Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (1.2 eq) in THF or methanol dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes. Be cautious as hydrogen gas may be evolved.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield **N-Methylhexylamine**.

Analytical Characterization

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Sample Preparation:** Prepare a dilute solution of **N-Methylhexylamine** in a volatile organic solvent like dichloromethane or methanol. Derivatization with an agent like pentafluorobenzoyl chloride can be performed to improve chromatographic performance, though it is not always necessary for simple amines.[7]
- **GC Parameters:**
 - **Column:** A non-polar or medium-polarity capillary column is suitable for aliphatic amine analysis (e.g., a 5% diphenyl/95% dimethyl polysiloxane column).[7]
 - **Injector Temperature:** 250 °C.[7]
 - **Oven Program:** Start at an initial temperature of 80 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15-20 °C/min.[7]

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
 - Transfer Line Temperature: 280 °C.[\[7\]](#)

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

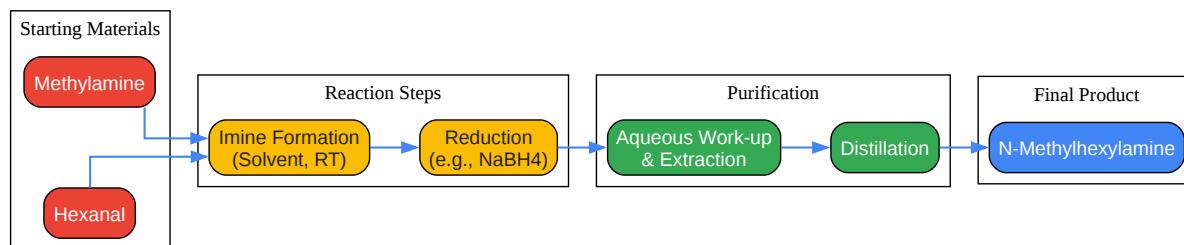
- Sample Preparation: Dissolve a small amount of **N-Methylhexylamine** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.
 - The N-H proton signal can be confirmed by performing a D₂O exchange experiment, where the broad N-H peak will disappear.[\[4\]](#)
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - The number of scans will need to be higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the scientific literature to suggest that **N-Methylhexylamine** is directly involved in specific biological signaling pathways in the context of drug development or physiological processes. Its biological effects and mechanism of action have not been extensively studied.

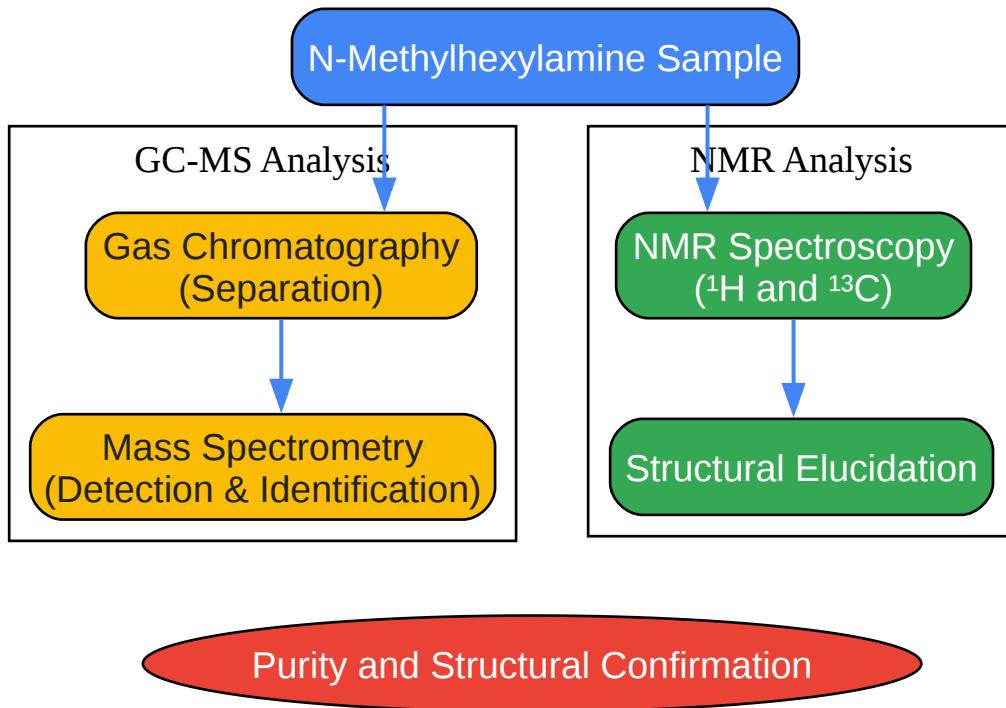
Visualizations

The following diagrams illustrate the synthesis and analytical workflows for **N-Methylhexylamine**.



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Caption: Workflow for the synthesis of **N-Methylhexylamine** via reductive amination.



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Caption: Analytical workflow for the characterization of **N-Methylhexylamine**.

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